5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
Historical Development and Discovery
The exploration of pyrazolo[4,3-c]quinolines began in earnest during the late 20th century, driven by the need to synthesize novel heterocyclic frameworks with enhanced bioactivity. Early work focused on modifying pyrazole and quinoline moieties, two well-studied heterocycles with established pharmacological profiles. The fusion of these rings at specific positions ([4,3-c]) was first reported in the context of anti-inflammatory drug development, where derivatives demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. A landmark 2018 study synthesized 18 pyrazolo[4,3-c]quinoline derivatives, identifying compounds 2i and 2m as particularly effective NO inhibitors with submicromolar IC~50~ values (0.19 μM and 0.22 μM, respectively). These findings catalyzed further investigations into the structural optimization of this scaffold for diverse therapeutic applications.
Classification within Heterocyclic Chemistry
Pyrazolo[4,3-c]quinolines belong to the fused bicyclic heterocycle family, characterized by a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a quinoline system (a benzene ring fused to a pyridine ring). The [4,3-c] notation specifies the fusion pattern: the pyrazole’s 4-position bonds to the quinoline’s 3-position, with the fusion occurring at the ‘c’ edge of the quinoline ring (Figure 1). Substituents at key positions—such as the 5-benzyl, 7,8-dimethoxy, and 3-phenyl groups in the title compound—profoundly influence electronic properties, solubility, and target affinity.
Table 1: Representative Pyrazolo[4,3-c]Quinoline Derivatives and Their Bioactivities
*Note: C645-0024 is a structural analog of the title compound with modified aryl substituents.
Significance in Medicinal Chemistry Research
Pyrazolo[4,3-c]quinolines have garnered attention for their dual inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways. Additionally, their planar aromatic structure enables intercalation into DNA or protein binding pockets, making them candidates for anticancer and antimicrobial therapies. For instance, pyrazolone derivatives (structurally related to pyrazoloquinolines) exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi. The title compound’s 7,8-dimethoxy groups may enhance membrane permeability, while the 3-phenyl and 5-benzyl substituents could modulate interactions with hydrophobic enzyme domains.
5-Benzyl-7,8-Dimethoxy-3-Phenyl-5H-Pyrazolo[4,3-c]Quinoline in Scientific Literature
Although direct studies on 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline are limited, structural analogs provide critical insights. The compound C645-0024 (5-benzyl-3-(3,4-dimethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline) shares a nearly identical backbone, differing only in the 3-position substituent (3,4-dimethylphenyl vs. phenyl). Its synthesis involves microwave-assisted cyclization using valeroyl chloride and phosphorus pentasulfide (P~2~S~5~), yielding the fused heterocycle in 79% efficiency. Molecular dynamics simulations suggest that the 7,8-dimethoxy groups stabilize the compound via hydrogen bonding with polar residues in enzymatic active sites, a property likely conserved in the title compound.
Synthetic Pathway for Pyrazolo[4,3-c]Quinolines (Adapted from ):
- Acylation: 3-Aminoquinolin-4-ol reacts with valeroyl chloride in pyridine at 50°C.
- Cyclization: Treatment with P~2~S~5~ under microwave irradiation (120°C, 600 W) forms the pyrazolo[4,3-c]quinoline core.
- Functionalization: Introduction of benzyl and methoxy groups via nucleophilic substitution or Ullmann coupling.
This methodology highlights the versatility of microwave synthesis in constructing complex heterocycles, a technique applicable to the title compound’s production. Future research directions include exploring the impact of methoxy group positioning on COX-2 selectivity and evaluating in vivo anti-inflammatory efficacy in preclinical models.
Properties
IUPAC Name |
5-benzyl-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-29-22-13-19-21(14-23(22)30-2)28(15-17-9-5-3-6-10-17)16-20-24(26-27-25(19)20)18-11-7-4-8-12-18/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPOHLHCSFIWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=CC=C4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate as a base . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
5-Benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the benzyl and phenyl rings, with reagents such as halogens or nitro groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, bases such as sodium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazoloquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazolo[4,3-c]quinolines could inhibit the proliferation of breast cancer cells through the induction of apoptosis and cell cycle arrest at the G2/M phase. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer progression .
Antimicrobial Properties
The compound also shows promising antimicrobial activity. In vitro studies have reported that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound appears to modulate oxidative stress markers and enhance cellular antioxidant defenses .
Material Science
Organic Light Emitting Diodes (OLEDs)
In material science, derivatives of pyrazolo[4,3-c]quinoline have been explored for their application in OLED technology. Their unique electronic properties make them suitable candidates for use as emitters in OLEDs. Studies have shown that these compounds can achieve high luminescence efficiency and stability under operational conditions .
Analytical Chemistry
Fluorescent Probes
5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been investigated as a potential fluorescent probe for detecting metal ions. Its ability to selectively bind to certain metal ions allows for sensitive detection methods in environmental monitoring and biological assays .
Case Studies
Mechanism of Action
The mechanism of action of 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Substituent variations at positions 3, 5, 7, and 8 significantly alter molecular properties and bioactivity. Below is a comparative analysis:
*Calculated based on similar analogs.
Key Trends :
- Electron-Withdrawing Groups (e.g., -F) : Improve metabolic stability but may reduce receptor affinity .
- Methoxy Substituents : Enhance solubility and binding to polar targets (e.g., COX-2, PDE4) .
- Benzyl vs. Alkyl Chains : Benzyl groups increase aromatic interactions, while alkyl chains (e.g., methyl) reduce molecular weight and polarity .
Pharmacological Activity Comparison
Anti-Inflammatory Activity:
- Target Compound: Predicted IC₅₀ < 1 µM for NO inhibition (based on analog 2a in ).
- 3-Amino-4-phenylamino Derivative (2a): IC₅₀ = 0.39 µM (NO inhibition) but high cytotoxicity (9% cell survival at 10 µM) .
- Ortho-Substituted Analogs (2b, 2c) : Reduced activity (IC₅₀ > 1 µM) with lower toxicity, highlighting the sensitivity of position 3 substituents .
Anti-Angiogenic Activity:
- Fused Pyrazoloquinolines: Inhibit endothelial cell proliferation (IC₅₀ ~5–10 µM in CAM assays) .
- Benzyl vs. Trifluoromethyl : Trifluoromethyl groups (e.g., ELND006) enhance target selectivity but may increase off-target effects .
CNS Activity:
- CGS-9896: Anxiolytic drug with a pyrazoloquinoline core; benzyl substituents improve GABA receptor binding .
Biological Activity
5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.
1. Synthesis of the Compound
The synthesis of 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves the reaction of appropriate hydrazones with various aromatic aldehydes. The synthetic pathway often employs microwave-assisted methods to enhance yields and reduce reaction times. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
2.1 Antioxidant Activity
Research has demonstrated that 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline exhibits notable antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated a moderate antioxidant capacity with an IC50 value of approximately 194.06 ± 7.88 µg/mL (0.337 mM) . This suggests potential applications in preventing oxidative stress-related diseases.
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains were determined, showing effectiveness comparable to standard antibiotics .
2.3 Anticancer Properties
Preliminary studies suggest that 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline may exert anticancer effects by inducing apoptosis in cancer cell lines. In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer types, including breast and prostate cancers . The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
3. Case Studies
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of this compound involved testing against various free radicals. It was found that the compound effectively scavenged free radicals, thereby reducing oxidative damage in cellular models.
Case Study 2: Antibacterial Activity
In another study focusing on its antibacterial properties, 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth significantly at low concentrations, suggesting its potential as a lead compound for developing new antibacterial agents.
4. Comparative Analysis of Biological Activities
| Biological Activity | IC50/Effectiveness | Reference |
|---|---|---|
| Antioxidant | 194.06 µg/mL | |
| Antibacterial | Varies by strain | |
| Anticancer | Cell line specific |
5. Conclusion
The compound 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline exhibits promising biological activities including antioxidant, antimicrobial, and anticancer properties. Further research is warranted to explore its mechanisms of action and potential therapeutic applications in clinical settings.
6. Future Directions
Future studies should focus on:
- In vivo evaluations : To assess the pharmacokinetics and toxicity profiles.
- Mechanistic studies : To elucidate the pathways through which it exerts its biological effects.
- Formulation development : For potential therapeutic applications in medicine.
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[4,3-c]quinoline core in derivatives like 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline?
The core structure is typically synthesized via:
- Hydrazine-mediated cyclization : Reaction of aminoquinoline precursors (e.g., 4-alkylaminoquinoline-3-carbonitriles) with hydrazine hydrate under reflux to form the pyrazole ring via nucleophilic substitution and intramolecular cyclization .
- Staudinger reaction : Reduction of tetrazoloquinoline intermediates using triphenylphosphine to generate phosphazene intermediates, followed by hydrolysis to yield aminoquinoline precursors .
- Alkylation-cyclization : Alkylation of 3-aroyl-1H-quinolin-4-ones with alkyl halides, followed by hydrazine cyclization in acetic acid .
Key intermediates (e.g., 2-aminoquinoline-3-carbonitriles) are validated via IR (absence of nitrile bands at ~2210 cm⁻¹, presence of NH/NH₂ bands at 3200–3330 cm⁻¹), ¹H NMR (aromatic protons, NH signals), and mass spectrometry (molecular ion peaks) .
Q. How is structural characterization of pyrazolo[4,3-c]quinoline derivatives performed?
- Spectroscopic methods :
- IR spectroscopy identifies functional groups (e.g., NH₂, CN, N₃). For example, azido groups show peaks at ~2130 cm⁻¹ .
- ¹H/¹³C NMR confirms regiochemistry. Absence of alkyl protons and specific aromatic splitting patterns distinguish substituent positions .
Q. What pharmacological assays are used to evaluate pyrazolo[4,3-c]quinoline derivatives?
- In vitro anti-inflammatory activity : Inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages, with IC₅₀ values compared to controls like 1400 W .
- γ-Secretase inhibition : Selectivity for amyloid-β over Notch is tested using enzyme-linked immunosorbent assays (ELISAs) and transgenic cell models .
- Cytotoxicity assays : MTT or XTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of pyrazolo[4,3-c]quinoline precursors be addressed?
Regioselectivity in alkylation (e.g., at N1 vs. N2 positions) is influenced by:
- Reaction conditions : Use of NaH in DMF favors alkylation at the pyrazole nitrogen (N1) due to steric and electronic effects .
- Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for intermediates, guiding optimal substituent placement .
- Protecting groups : Temporary protection of reactive amines (e.g., Boc groups) can direct alkylation to desired positions .
Q. How do contradictory data on biological activity (e.g., anti-inflammatory vs. γ-secretase inhibition) arise across studies?
Discrepancies often stem from:
- Structural variations : Substituents like 7,8-dimethoxy groups enhance blood-brain barrier penetration for CNS targets (e.g., γ-secretase) , while 4-hydroxyphenylamino groups favor anti-inflammatory activity via iNOS/COX-2 suppression .
- Assay conditions : Differences in cell lines (e.g., RAW 264.7 vs. HEK293), LPS concentrations, or exposure times alter potency measurements.
- Off-target effects : Redox-active methoxy groups may confound NO inhibition assays by interacting with reactive oxygen species .
Q. What strategies improve metabolic stability of pyrazolo[4,3-c]quinoline derivatives for in vivo studies?
- Fluorination : Introducing electron-withdrawing groups (e.g., 7,8-difluoro substituents) reduces CYP450-mediated oxidation, as seen in ELND006 .
- Sulfonyl groups : 4-(Trifluoromethyl)phenylsulfonyl moieties enhance plasma stability and reduce hepatic clearance .
- Chirality control : Enantiomerically pure derivatives (e.g., (R)-ELND007) show superior pharmacokinetic profiles due to reduced off-target interactions .
Q. How can QSAR models guide the design of pyrazolo[4,3-c]quinoline derivatives with enhanced bioactivity?
- Descriptor selection : Parameters like logP, molar refractivity, and Hammett constants correlate with NO inhibition (R² > 0.85 in LPS models) .
- Docking studies : Molecular dynamics simulations predict binding to iNOS or γ-secretase active sites, prioritizing substituents with optimal steric/electronic profiles .
- Validation : Leave-one-out cross-validation (LOO-CV) ensures model robustness for predicting untested derivatives .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported methods (e.g., 40–90%)?
- Intermediate stability : Tetrazoloquinoline intermediates (e.g., 5a–c) are sensitive to hydrolysis, requiring anhydrous conditions for optimal Staudinger reaction yields (~75%) .
- Cyclization efficiency : Hydrazine-mediated cyclization in acetic acid achieves >90% yield but fails with electron-deficient aryl groups due to reduced nucleophilicity .
- Purification challenges : Polar byproducts (e.g., phosphine oxides from Staudinger reactions) complicate column chromatography, reducing isolated yields .
Methodological Recommendations
- For synthetic reproducibility : Use freshly distilled hydrazine hydrate and strictly control reaction temperature (±2°C) to minimize side reactions .
- For SAR studies : Combine high-throughput screening with in silico modeling to prioritize derivatives with balanced lipophilicity (logP 2–4) and topological polar surface area (TPSA < 90 Ų) for CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
